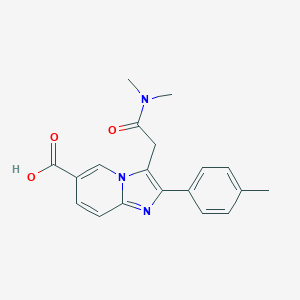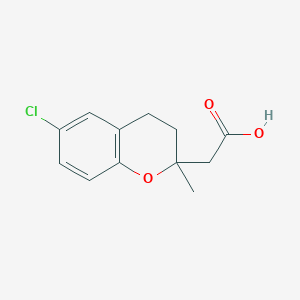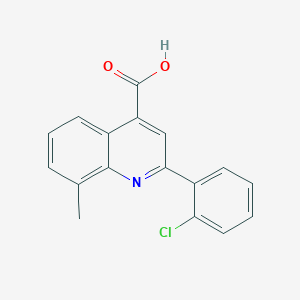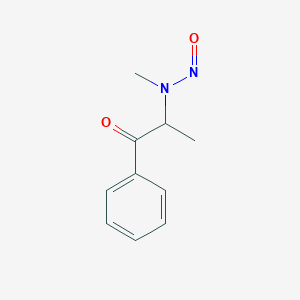
5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acid, also known as Ciprofloxacin, is a widely used antibiotic that belongs to the class of fluoroquinolones. It is a synthetic compound that was first introduced in the market in 1987 and has since been used to treat a wide range of bacterial infections. Ciprofloxacin is known for its broad-spectrum activity against both gram-positive and gram-negative bacteria, making it an important tool in the fight against infectious diseases.
Mechanism Of Action
5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn works by inhibiting the bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for DNA replication and transcription. This leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial death.
Biochemical And Physiological Effects
5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn has been shown to have a number of biochemical and physiological effects, including the inhibition of bacterial DNA synthesis, the disruption of bacterial cell membranes, and the inhibition of bacterial protein synthesis. It has also been shown to have immunomodulatory effects, including the modulation of cytokine production and the activation of immune cells.
Advantages And Limitations For Lab Experiments
5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn is a widely used antibiotic in laboratory experiments due to its broad-spectrum activity against both gram-positive and gram-negative bacteria. However, it is important to note that the use of antibiotics in laboratory experiments can have unintended consequences, including the development of antibiotic-resistant strains of bacteria.
Future Directions
There are several areas of future research that could be explored with regards to 5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn. These include the development of new analogs with improved activity against antibiotic-resistant bacteria, the exploration of its immunomodulatory effects, and the investigation of its potential use in the treatment of viral infections. Additionally, the potential long-term effects of 5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn on the microbiome and the development of antibiotic resistance should be further studied.
Synthesis Methods
The synthesis of 5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn involves several steps, starting from the condensation of 3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid with ethyl oxalyl chloride to form 1-ethyl-6,7-dihydro-4-hydroxy-3-quinolinecarboxylic acid. This intermediate is then reacted with phosgene to form 1-ethyl-6,7-dihydro-4-oxo-3-quinolinecarboxylic acid, which is subsequently condensed with piperazine to form 5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn.
Scientific Research Applications
5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn has been extensively studied for its antibacterial properties and has been used to treat a wide range of bacterial infections, including urinary tract infections, respiratory tract infections, skin and soft tissue infections, and gastrointestinal infections. It has also been used in the treatment of anthrax and other bioterrorism-related infections.
properties
CAS RN |
19746-58-8 |
|---|---|
Product Name |
5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acid |
Molecular Formula |
C11H7NO5 |
Molecular Weight |
233.18 g/mol |
IUPAC Name |
8-oxo-5H-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C11H7NO5/c13-10-5-1-8-9(17-4-16-8)2-7(5)12-3-6(10)11(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |
InChI Key |
SNHCYVGJJIKKNG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3)C(=O)O |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3)C(=O)O |
Other CAS RN |
19746-58-8 |
synonyms |
5,8-dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, oxime, [R-(E)]-(9CI)](/img/structure/B26863.png)
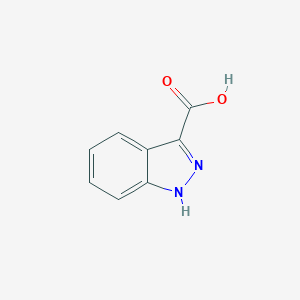
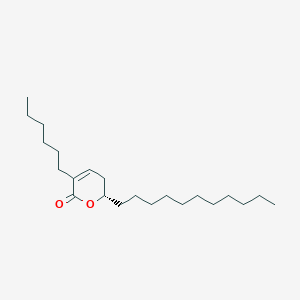
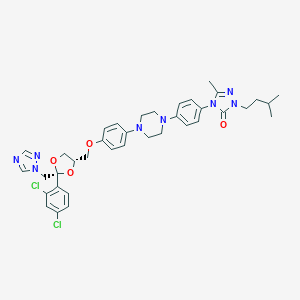
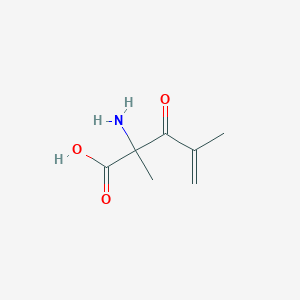
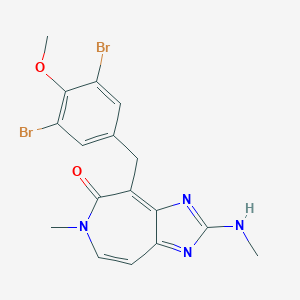
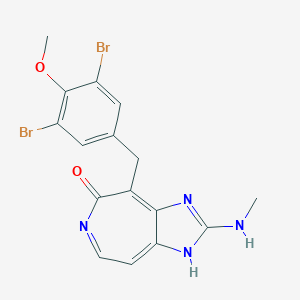
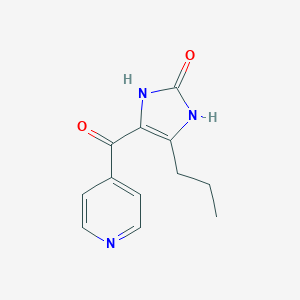
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine](/img/structure/B26895.png)
